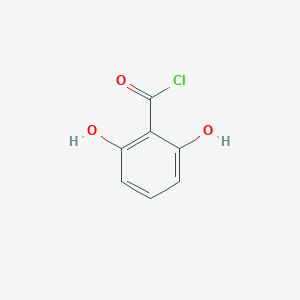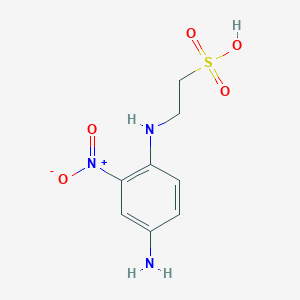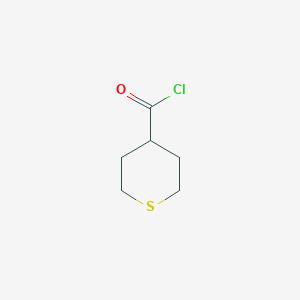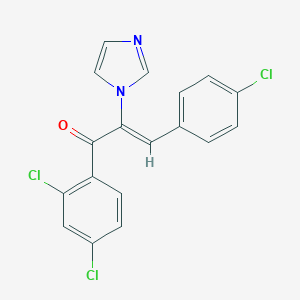
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) is a chemical compound with a molecular formula of C17H10Cl3N3O. It is commonly known as Clotrimazole and is an antifungal medication used to treat various fungal infections. Clotrimazole is an azole antifungal agent that works by inhibiting the synthesis of ergosterol, a component of fungal cell membranes.
Mechanism Of Action
The mechanism of action of Clotrimazole is related to its ability to inhibit the synthesis of ergosterol, a component of fungal cell membranes. Ergosterol is essential for the structural integrity and function of fungal cell membranes, and its inhibition leads to the disruption of fungal cell membranes and the death of fungal cells. Clotrimazole also inhibits the activity of cytochrome P450 enzymes, which are involved in the synthesis of ergosterol.
Biochemical And Physiological Effects
Clotrimazole has been shown to have a variety of biochemical and physiological effects. In addition to its antifungal properties, Clotrimazole has been shown to have antiviral, antibacterial, and anticancer properties. Clotrimazole has been shown to inhibit the growth of various types of cancer cells, including breast cancer, prostate cancer, and leukemia. Clotrimazole has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
Clotrimazole has several advantages for lab experiments. It is a well-established antifungal agent that has been extensively studied for its pharmacological properties. Clotrimazole is readily available and can be easily synthesized in the lab. However, there are also limitations to the use of Clotrimazole in lab experiments. Clotrimazole has a narrow spectrum of activity and is only effective against certain types of fungi. In addition, Clotrimazole can be toxic to mammalian cells at high concentrations, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for the study of Clotrimazole. One area of research is the development of new formulations of Clotrimazole that can improve its efficacy and reduce its toxicity. Another area of research is the study of Clotrimazole's potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Finally, there is ongoing research into the use of Clotrimazole as a potential anticancer agent, and further studies are needed to determine its efficacy and safety in this context.
Conclusion:
In conclusion, Clotrimazole is a well-established antifungal agent that has been extensively studied for its pharmacological properties. Clotrimazole has a narrow spectrum of activity and is only effective against certain types of fungi. However, it has also been shown to have antiviral, antibacterial, and anticancer properties and has been studied for its potential use in the treatment of various types of cancer and inflammatory diseases. Further research is needed to fully understand the potential of Clotrimazole in these contexts.
Synthesis Methods
The synthesis of Clotrimazole is a complex multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2,4-dichlorobenzyl chloride with imidazole in the presence of a base to form 1-(2,4-dichlorophenyl)-2-imidazolyl ethanone. This intermediate is then reacted with 4-chlorobenzaldehyde in the presence of a base to form 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-imidazolyl propenone. Finally, the propenone is reacted with thioacetic acid in the presence of a base to form Clotrimazole.
Scientific Research Applications
Clotrimazole has been extensively studied for its antifungal properties and has been used to treat various fungal infections, including ringworm, athlete's foot, and jock itch. In addition to its antifungal properties, Clotrimazole has also been shown to have antiviral, antibacterial, and anticancer properties. Clotrimazole has been studied for its potential use in the treatment of various types of cancer, including breast cancer, prostate cancer, and leukemia.
properties
CAS RN |
120758-61-4 |
|---|---|
Product Name |
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) |
Molecular Formula |
C18H11Cl3N2O |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-imidazol-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C18H11Cl3N2O/c19-13-3-1-12(2-4-13)9-17(23-8-7-22-11-23)18(24)15-6-5-14(20)10-16(15)21/h1-11H/b17-9- |
InChI Key |
AXQASNCLMPIHAZ-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C(=O)C2=C(C=C(C=C2)Cl)Cl)\N3C=CN=C3)Cl |
SMILES |
C1=CC(=CC=C1C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=C(C(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3)Cl |
synonyms |
2-Propen-1-one, 3-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
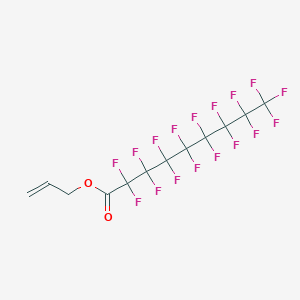
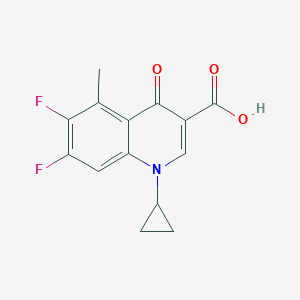
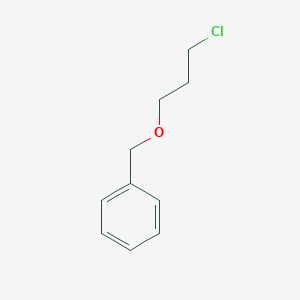
![[(1S,3S,4S)-1,2,4-triacetyloxy-5-cyano-7-hydroxy-3-methyl-6,11-dioxo-2,3-dihydro-1H-benzo[h]carbazol-4-yl] 2-methylpropanoate](/img/structure/B40828.png)
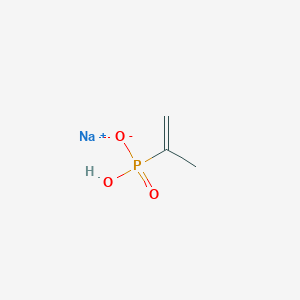

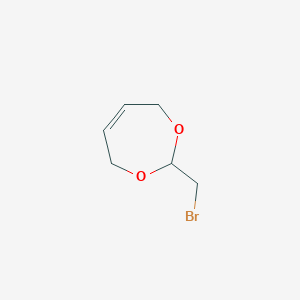
![5,6-Dimethyl-1,4-diazabicyclo[4.2.0]oct-4-en-8-one](/img/structure/B40836.png)
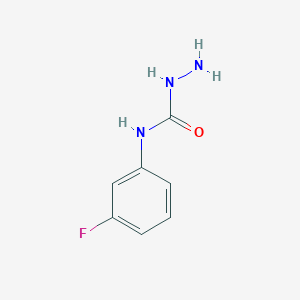
![Cytidine,5'-O-[bis(4-methoxyphenyl)phenylmethyl]-(9CI)](/img/structure/B40839.png)
